4-(Chloromethyl)-2-phenyl-1,3-thiazole
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in various applications, such as its use in pharmaceuticals, as a reagent in chemical reactions, or in industrial processes.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure. The yield and purity of the product are also important aspects of synthesis analysis.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties could include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : “4-(Chloromethyl)-2-phenyl-1,3-thiazole” is used as a pharmaceutical intermediate . An intermediate in pharmaceutical chemistry is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of bulk drugs and is not a final product. The quality of the intermediate can impact the quality of the final product.
Hypercrosslinked Porous Polymer Materials
- Scientific Field : Material Science .
- Summary of the Application : “4-(Chloromethyl)-2-phenyl-1,3-thiazole” could potentially be used in the synthesis of hypercrosslinked porous polymer materials . These materials have diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Results or Outcomes : The outcome of using this compound in the synthesis of hypercrosslinked porous polymer materials could lead to interesting properties and enhance the selection toward a specific application . Potential applications of these materials include energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .
Chloromethylation of Aromatic Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : “4-(Chloromethyl)-2-phenyl-1,3-thiazole” could potentially be used in the chloromethylation of aromatic derivatives . Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule.
- Results or Outcomes : The outcome of using this compound in the chloromethylation of aromatic derivatives would be the synthesis of a specific chloromethylated aromatic compound .
Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : “4-(Chloromethyl)-2-phenyl-1,3-thiazole” could potentially be used in the chloromethylation of aromatic compounds . Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific aromatic compound being chloromethylated . Unfortunately, the sources did not provide detailed procedures.
- Results or Outcomes : The outcome of using this compound in the chloromethylation of aromatic compounds would be the synthesis of a specific chloromethylated aromatic compound .
Synthesis of Hyper Cross-linked Polymers (HCPs)
- Scientific Field : Polymer Science .
- Summary of the Application : “4-(Chloromethyl)-2-phenyl-1,3-thiazole” could potentially be used in the synthesis of hyper cross-linked polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in the past few years .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific polymer being synthesized . Unfortunately, the sources did not provide detailed procedures.
- Results or Outcomes : The outcome of using this compound in the synthesis of HCPs could lead to interesting properties and enhance the selection toward a specific application . Potential applications of these materials include energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .
Safety And Hazards
This involves assessing the risks associated with handling and using the compound. It includes toxicity data, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a common source of this information.
Future Directions
This involves discussing potential future research directions or applications for the compound. This could be based on its properties, its mechanism of action, or unexplored synthetic methods.
For a specific compound like “4-(Chloromethyl)-2-phenyl-1,3-thiazole”, you would need to consult the primary scientific literature or databases for up-to-date and detailed information. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have access to a university library, they can often help with literature searches. Alternatively, databases like PubMed for biomedical literature, or the American Chemical Society publications site for chemical literature, can be good places to start. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
4-(chloromethyl)-2-phenyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGSFSFMLCNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284978 | |
Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-phenyl-1,3-thiazole | |
CAS RN |
4771-31-7 | |
Record name | 4771-31-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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